2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidin-4-one core substituted with a sulfanylidene (thione) group at position 2 and an acetamide-linked 4-methoxyphenoxy moiety at position 3. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.
Properties
CAS No. |
688793-54-6 |
|---|---|
Molecular Formula |
C16H14N4O4S |
Molecular Weight |
358.37 |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C16H14N4O4S/c1-23-10-4-6-11(7-5-10)24-9-13(21)19-20-15(22)12-3-2-8-17-14(12)18-16(20)25/h2-8H,9H2,1H3,(H,19,21)(H,17,18,25) |
InChI Key |
VGEOVCUDQMNHMM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NN2C(=O)C3=C(NC2=S)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide represents a unique structure within the class of pyrido[2,3-d]pyrimidines, characterized by its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a methoxyphenoxy group and a pyrido[2,3-d]pyrimidine backbone, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation.
- DNA Interaction : Similar compounds have been reported to interact with DNA, affecting replication and transcription processes .
- Antioxidant Activity : The presence of sulfanylidene enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Data
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines, similar to the target compound, significantly inhibited cell growth in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : Research indicated that the compound exhibited notable antibacterial effects against Staphylococcus aureus and other Gram-positive strains. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections .
- Antioxidant Effects : In vitro assays showed that the compound reduced lipid peroxidation and increased the activity of antioxidant enzymes in cellular models exposed to oxidative stress. This suggests a protective role against oxidative damage in biological systems .
Scientific Research Applications
Overview
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention for its diverse applications in scientific research, particularly within the fields of chemistry, biology, and medicine. Its unique structural features, including a methoxyphenoxy group and a sulfanylidene-pyrido[2,3-d]pyrimidinyl moiety, contribute to its biological activity and potential therapeutic uses.
Chemistry
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and study reaction mechanisms. Its unique structure allows for various chemical transformations, including:
- Oxidation : Introducing additional functional groups.
- Reduction : Modifying existing functional groups.
- Substitution : Enhancing the compound's activity or stability by replacing functional groups.
Biology
In biological research, this compound acts as a probe for investigating cellular pathways and interactions. It has been shown to interact with specific molecular targets, which can help elucidate biological processes.
Medicine
The therapeutic potential of this compound includes:
- Anticancer Activity : Research indicates that it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thus exhibiting antitumor effects.
- Antiviral Properties : Preliminary studies suggest potential efficacy against certain viral infections.
Case Studies
- Anticancer Studies : Various studies have demonstrated the efficacy of this compound in inhibiting cancer cell lines through mechanisms involving enzyme inhibition and disruption of signaling pathways.
- Biological Pathway Investigations : The compound has been utilized in research exploring metabolic pathways related to cell growth and apoptosis, providing insights into potential therapeutic targets.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Hydrogen-Bonding and Crystallization Patterns
The target compound’s 2-sulfanylidene group acts as a hydrogen-bond donor and acceptor, facilitating stable crystal lattice formation. This contrasts with oxo-substituted analogs (e.g., DPA-713), where hydrogen-bonding capacity is reduced.
Pharmacological Implications (Inferred)
- Lipophilicity: The target’s 4-methoxyphenoxy group confers moderate lipophilicity (clogP ~2.5), intermediate between DPA-713 (clogP ~3.0) and fluorinated analogs (e.g., ZINC2719758, clogP ~4.2).
- Metabolic Stability : Methoxy groups are less susceptible to oxidative metabolism compared to fluorinated or trifluoromethoxy substituents, suggesting longer half-life .
Q & A
Basic Research: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For analogous acetamide derivatives, demonstrates the use of DMF as a solvent with potassium carbonate (K₂CO₃) for nucleophilic substitution reactions. Reaction completion is monitored via TLC, and purification involves precipitation in water followed by recrystallization . To enhance yield, consider:
- Catalyst screening : Evaluate phase-transfer catalysts or mild bases.
- Temperature control : Gradual heating (e.g., 40–60°C) may reduce side products.
- Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate pure fractions, as shown in for related pyridine derivatives .
Basic Research: What spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : Analyze the methoxyphenoxy group (δ 3.7–3.9 ppm for OCH₃) and sulfanylidene proton environments (δ 8.1–8.5 ppm for pyrido-pyrimidinyl protons) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error.
- X-ray crystallography : Resolve stereochemical ambiguities. highlights single-crystal X-ray studies for analogous pyrimidine derivatives, with R-factors <0.06 for reliable structural assignments .
Basic Research: How can researchers validate the purity of the compound for biological assays?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity threshold of ≥95% is standard, as in for similar compounds .
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) content should match theoretical values within ±0.4%.
- Thermogravimetric analysis (TGA) : Assess thermal stability and solvent residue (e.g., DMF or water) .
Advanced Research: What computational strategies can elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or oxidoreductases). suggests thioacetamide moieties may interact with cysteine residues in enzymes .
- DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Simulate ligand-protein dynamics over 100 ns to assess binding stability .
Advanced Research: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Substituent variation : Modify the methoxyphenoxy group (e.g., replace OCH₃ with Cl or CF₃) and evaluate changes in bioactivity, as in for sulfone/phosphonate analogs .
- Bioisosteric replacement : Substitute the sulfanylidene group with carbonyl or imino groups to assess potency shifts.
- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and selectivity against related targets (e.g., EGFR vs. VEGFR) .
Advanced Research: How should researchers address contradictory data in biological activity across studies?
Methodological Answer:
Contradictions often arise from assay variability or compound instability. emphasizes:
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times).
- Metabolic stability testing : Use liver microsomes to assess if degradation products interfere with activity .
- Orthogonal assays : Confirm results via SPR (surface plasmon resonance) for binding kinetics or transcriptomic profiling for downstream effects .
Advanced Research: What experimental designs are optimal for studying oxidative/reductive metabolism of this compound?
Methodological Answer:
- Cytochrome P450 inhibition : Use human liver microsomes with NADPH cofactor. Monitor metabolite formation via LC-MS/MS. highlights the need for robust synthetic routes to prepare metabolites for comparison .
- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify oxidative stress induction.
- Electrochemical analysis : Cyclic voltammetry can predict redox potentials, guiding stability assessments in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
